molecular formula C14H17NO3S B15379242 cis-(1R,6S)-3-Tosyl-3-azabicyclo[4.2.0]octan-8-one

cis-(1R,6S)-3-Tosyl-3-azabicyclo[4.2.0]octan-8-one

Cat. No.: B15379242
M. Wt: 279.36 g/mol
InChI Key: ARRUCKVAJZACGF-AAEUAGOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-(1R,6S)-3-Tosyl-3-azabicyclo[4.2.0]octan-8-one is a bicyclic organic compound featuring a fused bicyclo[4.2.0]octane scaffold. Its structure includes:

  • Bicyclic core: A four- and two-membered fused ring system (bicyclo[4.2.0]octan-8-one).
  • Functional groups: A tosyl (p-toluenesulfonyl) group at position 3 and a ketone at position 6.
  • Stereochemistry: The cis-(1R,6S) configuration defines spatial arrangement, influencing reactivity and biological interactions.

Properties

Molecular Formula

C14H17NO3S

Molecular Weight

279.36 g/mol

IUPAC Name

(1R,6S)-3-(4-methylphenyl)sulfonyl-3-azabicyclo[4.2.0]octan-8-one

InChI

InChI=1S/C14H17NO3S/c1-10-2-4-12(5-3-10)19(17,18)15-7-6-11-8-14(16)13(11)9-15/h2-5,11,13H,6-9H2,1H3/t11-,13-/m0/s1

InChI Key

ARRUCKVAJZACGF-AAEUAGOBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC[C@H]3CC(=O)[C@H]3C2

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3CC(=O)C3C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Bicyclo[4.2.0]octan-8-one Derivatives

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Core Structure Substituents Molecular Formula Molecular Weight Melting Point (°C) Key Features
cis-(1R,6S)-3-Tosyl-3-azabicyclo[4.2.0]octan-8-one bicyclo[4.2.0]octan-8-one 3-Tosyl, cis-(1R,6S) configuration C₁₆H₁₉NO₃S 329.39 Not reported Tosyl group enhances stability
7-Azabicyclo[4.2.0]octan-8-one bicyclo[4.2.0]octan-8-one 7-Aza substitution, no tosyl group C₇H₁₁NO 125.17 48–50 Simpler analogue, lower MW
6-Ethyl-3,7-dihydroxy-5-phenyl-7-azabicyclo[4.2.0]octan-8-one bicyclo[4.2.0]octan-8-one 6-Ethyl, 3/7-hydroxy, 5-phenyl, 7-aza C₁₅H₁₉NO₃ 261.32 Not reported Multiple substituents reduce yield (12–30%)
Cephems (e.g., cephalosporins) 5-thia-1-azabicyclo[4.2.0]octan-8-one Sulfur at position 5, β-lactam ring Variable Variable Variable Antibiotic activity
Key Observations:

Core Modifications: Replacement of the sulfur atom in cephems with a carbon (as in the target compound) alters electronic properties and reactivity. The tosyl group introduces sulfonamide functionality, which may enhance metabolic stability compared to hydroxyl or phenyl groups in other analogues .

Synthetic Challenges: Introducing bulky substituents (e.g., tosyl, phenyl) complicates synthesis. For example, 6-ethyl-3,7-dihydroxy-5-phenyl-7-azabicyclo[4.2.0]octan-8-one showed low yields (12–30%) due to competing side reactions .

Physicochemical Properties :

  • The unsubstituted 7-azabicyclo[4.2.0]octan-8-one (CAS 34102-49-3) has a lower molecular weight (125.17) and defined melting point (48–50°C), whereas the tosylated derivative’s higher MW (329.39) suggests reduced solubility in polar solvents .

Functional Analogues with Different Bicyclic Systems

Table 2: Comparison with Non-[4.2.0] Bicyclic Compounds
Compound Name Core Structure Substituents Molecular Formula Key Features
8-Methyl-8-azabicyclo[3.2.1]octan-3-one bicyclo[3.2.1]octan-3-one 8-Methyl, 8-aza C₈H₁₃NO [3.2.1] system has higher ring strain
6-Methoxy-8-methyl-8-azabicyclo[3.2.1]octan-3-ol bicyclo[3.2.1]octan-3-ol 6-Methoxy, 8-methyl C₉H₁₇NO₂ Methoxy group enhances solubility
Key Observations:
  • Ring Strain and Stability : Bicyclo[4.2.0] systems exhibit moderate strain compared to [3.2.1] or [3.3.1] systems, impacting thermal stability and reactivity.
  • Bioactivity : Cephems ([4.2.0] with sulfur) are established antibiotics, while [3.2.1] analogues (e.g., ) may target different biological pathways due to altered geometry .

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling cis-(1R,6S)-3-Tosyl-3-azabicyclo[4.2.0]octan-8-one in laboratory settings?

  • Methodological Answer :

  • PPE : Wear chemical-resistant gloves (e.g., nitrile) and full-body protective clothing to prevent skin contact. Ensure gloves are inspected for integrity before use .
  • Respiratory Protection : Use P95 (US) or P1 (EU) filters for low exposure; OV/AG/P99 or ABEK-P2 filters are recommended for higher concentrations .
  • Environmental Control : Avoid drainage contamination and use fume hoods for volatile byproducts. Dispose of contaminated materials per local regulations .
  • First Aid : For inhalation, move to fresh air; for skin/eye contact, rinse with water for ≥15 minutes and seek medical attention .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodological Answer :

  • X-ray Crystallography : Resolve the bicyclic framework and stereochemistry (1R,6S configuration). Compare with analogous structures like 5-thia-1-azabicyclo[4.2.0]octan-8-one nuclei in cephams .
  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR for characteristic shifts (e.g., tosyl group: δ ~7.8 ppm for aromatic protons, δ ~45 ppm for sulfonamide carbon) .
  • Mass Spectrometry : Confirm molecular weight (e.g., via ESI-MS) and fragmentation patterns to validate the bicyclic core .

Q. What synthetic routes are reported for bicyclic azabicyclo compounds with tosyl protecting groups?

  • Methodological Answer :

  • Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups for amine protection during synthesis, followed by acidic deprotection (e.g., TFA) .
  • Catalyst-Free Cyclization : Intramolecular C–H insertion reactions (e.g., α-bromodiazoacetamides) can generate azabicyclo frameworks without metal catalysts .

Advanced Research Questions

Q. How does ring puckering influence the reactivity of the bicyclo[4.2.0]octan-8-one system?

  • Methodological Answer :

  • Conformational Analysis : Apply Cremer-Pople puckering coordinates to quantify out-of-plane displacements. For six-membered rings, parameters like q2q_2 (puckering amplitude) and ϕ2\phi_2 (phase angle) define chair or boat conformations .
  • Reactivity Implications : Chair conformations may stabilize transition states in nucleophilic substitutions (e.g., tosyl group displacement). Compare with strained boat forms using DFT calculations .

Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • pH Stability Testing : Perform accelerated degradation studies (e.g., 25°C–40°C, pH 1–13) with HPLC monitoring. Tosyl groups are acid-labile; stability improves in neutral buffers .
  • Thermal Analysis : Use DSC/TGA to identify decomposition thresholds. Bicyclic lactams typically degrade above 200°C, but tosyl derivatives may exhibit lower thermal stability .

Q. How can structure-activity relationships (SAR) guide modifications for pharmacological applications?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute the tosyl group with sulfonamide analogs (e.g., pyridinylthio groups) to enhance binding to bacterial penicillin-binding proteins, as seen in cephalosporin derivatives .
  • Triazole Hybridization : Introduce 1,2,4-triazole moieties (e.g., via click chemistry) to improve metabolic stability, inspired by bicyclo[3.2.1]octane-triazole hybrids .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.